![molecular formula C18H10N2O5 B5835988 2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)
2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound commonly known as HONQ or Honokiol. It is a natural biphenolic compound that is extracted from the bark and seed cones of Magnolia grandiflora and Magnolia officinalis. This compound has been found to have various biological activities, making it a promising candidate for use in different fields of research.
作用机制
The mechanism of action of HONQ is not fully understood, but it is believed to act through various pathways. It has been shown to modulate the activity of various enzymes and signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. It has also been shown to interact with various receptors, including the GABA-A receptor, 5-HT2A receptor, and adenosine A1 receptor.
Biochemical and Physiological Effects:
HONQ has been found to have various biochemical and physiological effects, including:
1. Anti-cancer: HONQ has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and prevent the migration and invasion of cancer cells.
2. Neuroprotective: HONQ has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
3. Anti-inflammatory: HONQ has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
实验室实验的优点和局限性
The advantages of using HONQ in lab experiments include its natural origin, low toxicity, and diverse biological activities. However, some of the limitations of using HONQ in lab experiments include its low solubility in water, which can limit its use in certain experiments, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on HONQ, including:
1. Development of HONQ-based therapies for cancer treatment: Further studies are needed to fully understand the anti-cancer properties of HONQ and to develop HONQ-based therapies for cancer treatment.
2. Development of HONQ-based therapies for neurodegenerative diseases: Further studies are needed to fully understand the neuroprotective properties of HONQ and to develop HONQ-based therapies for the treatment of neurodegenerative diseases.
3. Development of HONQ-based therapies for inflammatory conditions: Further studies are needed to fully understand the anti-inflammatory properties of HONQ and to develop HONQ-based therapies for the treatment of inflammatory conditions.
4. Studies on the mechanism of action of HONQ: Further studies are needed to fully understand the mechanism of action of HONQ and to identify its molecular targets.
Conclusion:
HONQ is a natural biphenolic compound that has diverse biological activities, making it a promising candidate for use in different fields of research. Its anti-cancer, neuroprotective, and anti-inflammatory properties make it a potential candidate for the development of new therapies for various diseases. Further studies are needed to fully understand the mechanism of action of HONQ and to develop HONQ-based therapies for different diseases.
合成方法
The synthesis of HONQ can be achieved through various methods, including extraction from natural sources or chemical synthesis. One of the commonly used chemical synthesis methods is the Pd-C catalyzed cyclization of 2-(2-nitrophenyl)phenols. The synthesis of HONQ through this method involves the use of palladium on carbon (Pd-C) as a catalyst, which facilitates the cyclization of 2-(2-nitrophenyl)phenols to form HONQ.
科学研究应用
HONQ has been found to have various biological activities, making it a promising candidate for use in different fields of research. Some of the scientific research applications of HONQ include:
1. Cancer Research: HONQ has been found to have anti-cancer properties, making it a potential candidate for use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and prevent the migration and invasion of cancer cells.
2. Neuroprotection: HONQ has been found to have neuroprotective properties, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
3. Anti-inflammatory: HONQ has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of various inflammatory conditions such as arthritis and asthma. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
属性
IUPAC Name |
2-(2-hydroxyphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O5/c21-15-7-2-1-6-14(15)19-17(22)11-5-3-4-10-13(20(24)25)9-8-12(16(10)11)18(19)23/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUJISEUGNKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

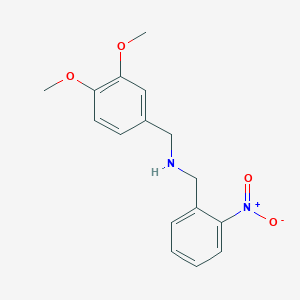
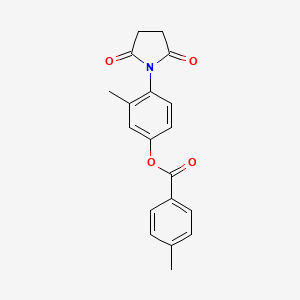
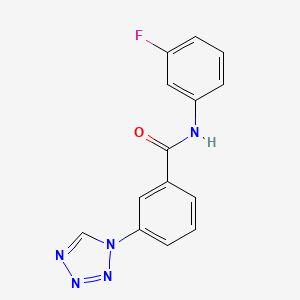
![N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)
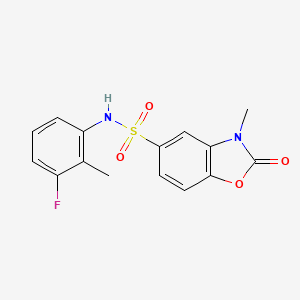
![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)
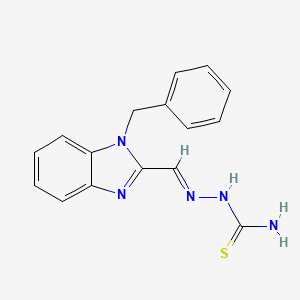
![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)
